molecular formula C6H4BClF3NO2 B566769 (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid CAS No. 1217500-88-3

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No. B566769
M. Wt: 225.358
InChI Key: PNHZTPJCEYPRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid”, has been achieved through various methods . One such method involves the use of dichloropyrimidines, which undergo an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” can be represented by the InChI code: 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-2,12-13H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .

Scientific Research Applications

  • Agrochemicals

    • TFMP derivatives are key structural ingredients for the development of many agrochemical compounds .
    • They are used in the protection of crops from pests .
    • The demand for TFMP derivatives has been increasing steadily in the last 30 years .
  • Pharmaceuticals

    • TFMP derivatives are also used in the pharmaceutical industry .
    • Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Veterinary Products

    • Two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthetic Methods

    • There are two main methods for introducing TFMP groups within other molecules .
    • One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
    • The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Functional Materials

    • TFMP derivatives could potentially be used in the development of functional materials .
    • The unique physicochemical properties of fluorine and the characteristics of the pyridine moiety could contribute to the development of novel materials .
  • Pesticides

    • TFMP derivatives could be used in the development of pesticides .
    • They could help prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

Safety And Hazards

The safety and hazards associated with “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” are indicated by the hazard classifications: Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the use of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZTPJCEYPRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675183
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid

CAS RN

1217500-88-3
Record name B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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